2-Cyclopropoxy-6-fluoropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropoxy-6-fluoropyridine is a fluorinated pyridine derivative with the molecular formula C8H8FNO This compound is of interest due to its unique chemical properties, which include the presence of both a cyclopropoxy group and a fluorine atom on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-6-fluoropyridine typically involves the introduction of the cyclopropoxy group and the fluorine atom onto the pyridine ring. One common method involves the nucleophilic substitution of a suitable pyridine precursor with a cyclopropoxy group, followed by fluorination. The reaction conditions often require the use of strong bases and fluorinating agents under controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and safety. This could include the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopropoxy-6-fluoropyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom on the pyridine ring can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization: The cyclopropoxy group can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., sodium hydride), fluorinating agents (e.g., Selectfluor), and oxidizing or reducing agents (e.g., potassium permanganate for oxidation, lithium aluminum hydride for reduction). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can produce different functionalized derivatives .
Aplicaciones Científicas De Investigación
2-Cyclopropoxy-6-fluoropyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds and heterocycles.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Cyclopropoxy-6-fluoropyridine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the cyclopropoxy group can influence its overall reactivity and stability. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoropyridine: Lacks the cyclopropoxy group, making it less sterically hindered and potentially more reactive in certain reactions.
2-Cyclopropoxy-4-fluoropyridine: Similar structure but with the fluorine atom in a different position, which can affect its reactivity and applications.
2-Cyclopropoxy-6-chloropyridine: Contains a chlorine atom instead of fluorine, which can influence its chemical properties and reactivity.
Uniqueness
2-Cyclopropoxy-6-fluoropyridine is unique due to the combination of the cyclopropoxy group and the fluorine atom on the pyridine ring. This combination can result in distinct chemical properties and reactivity patterns, making it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C8H8FNO |
---|---|
Peso molecular |
153.15 g/mol |
Nombre IUPAC |
2-cyclopropyloxy-6-fluoropyridine |
InChI |
InChI=1S/C8H8FNO/c9-7-2-1-3-8(10-7)11-6-4-5-6/h1-3,6H,4-5H2 |
Clave InChI |
URUXCEDPWWMUET-UHFFFAOYSA-N |
SMILES canónico |
C1CC1OC2=NC(=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.